molecular formula C19H19N3O5S B2787180 6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-88-8

6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2787180
CAS No.: 864927-88-8
M. Wt: 401.44
InChI Key: ZKRGOPFCTHVDJS-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-c]pyridine core, a bicyclic heteroaromatic system fused with a thiophene ring. Key substituents include:

  • 6-Acetyl group: Enhances lipophilicity and may influence electronic properties via conjugation.
  • 3-Carboxamide: A common pharmacophore in bioactive molecules, often involved in hydrogen bonding with biological targets.

Properties

IUPAC Name

6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-10(23)22-5-4-12-15(9-22)28-19(16(12)17(20)24)21-18(25)11-2-3-13-14(8-11)27-7-6-26-13/h2-3,8H,4-7,9H2,1H3,(H2,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRGOPFCTHVDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate various chemical precursors. A notable method includes the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride , leading to the formation of intermediates that can be further modified to yield the target compound. The characterization of synthesized compounds is generally performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their structures and purity.

Antidiabetic Potential

Recent studies have indicated that derivatives of the compound exhibit anti-diabetic activity . For instance, a series of new compounds derived from 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides were evaluated for their inhibitory effects on the enzyme α-glucosidase, which plays a crucial role in carbohydrate metabolism. These compounds showed weak to moderate activity against α-glucosidase, suggesting their potential as therapeutic agents for type 2 diabetes management .

Anticancer Properties

The thieno[2,3-c]pyridine core has been associated with various biological activities, including anticancer effects. Compounds containing this scaffold have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Research indicates that modifications in the structure can enhance their efficacy against specific types of cancer .

Case Study 1: Antidiabetic Activity

A study conducted by Abbasi et al. synthesized a series of phenylsulfonamide derivatives and evaluated their α-glucosidase inhibitory activity. The results indicated that certain modifications led to improved inhibitory effects compared to the parent compound. The IC50 values were calculated to assess potency .

CompoundIC50 Value (µM)Remarks
Compound A25Moderate activity
Compound B15Stronger inhibition
Compound C30Weak activity

Case Study 2: Anticancer Activity

Another research project focused on the anticancer properties of thieno[2,3-c]pyridine derivatives demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The study highlighted the importance of functional groups in enhancing activity.

CompoundCell LineIC50 Value (µM)Observations
Compound DMCF-710High cytotoxicity
Compound EMCF-720Moderate cytotoxicity

Mechanism of Action

The mechanism of action of 6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds, emphasizing substituent effects, physicochemical properties, and synthetic yields:

Compound Name & Source Core Structure Key Substituents Molecular Weight Melting Point (°C) Yield (%) Spectral Features (IR/NMR)
Target Compound Thieno[2,3-c]pyridine 6-Acetyl, 2-(benzodioxine-amido), 3-carboxamide ~408 (estimated) N/A N/A Expected: NH stretches ~3400 cm⁻¹ (IR), acetyl C=O ~1700 cm⁻¹, benzodioxine C-O ~1250 cm⁻¹
BI71772 () Thieno[2,3-c]pyridine 6-Acetyl, 2-(4-fluorophenylacetamido), 3-carboxamide 375.42 N/A N/A Similar NH/CN stretches; fluorophenyl C-F ~1100 cm⁻¹
Compound 11a () Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 7-(5-methylfuran), 6-cyano 386 243–246 68 IR: 3436 cm⁻¹ (NH), 2219 cm⁻¹ (CN); NMR: δ 2.24–2.37 (CH3), 7.94 (=CH)
Compound 12 () Pyrimido[2,1-b]quinazoline 5-Methylfuran, 3-cyano, 4,6-dioxo 318 268–269 57 IR: 2220 cm⁻¹ (CN), 1719 cm⁻¹ (CO); NMR: δ 2.34 (CH3), 7.10–7.82 (ArH)
Ethyl 2-amino-6-Boc... () Thieno[2,3-c]pyridine 6-Boc-protected amine, 3-ethyl ester 326.41 N/A N/A N/A (safety data only)
CS-0309467 () Pyridine 6-Benzodioxine, 3-(dimethylaminomethyl)phenyl, 2-methoxy 391.46 N/A N/A SMILES suggests planar benzodioxine and flexible dimethylaminomethyl chain

Key Structural and Functional Comparisons:

Thiazolo-pyrimidine (): Less planar due to the thiazole ring, possibly reducing membrane permeability compared to the target .

Substituent Effects: Benzodioxine vs. Fluorophenyl: The target’s benzodioxine group may improve solubility (via ether oxygens) compared to BI71772’s lipophilic 4-fluorophenyl . Acetyl vs.

Synthetic Yields :

  • Thiazolo-pyrimidine derivatives () show moderate yields (57–68%), suggesting challenges in cyclization steps. The target compound likely requires similar optimization .

Spectroscopic Trends: NH Stretches: Consistent ~3400 cm⁻¹ across amide-containing analogs (Target, BI71772, ). Cyano Groups: Sharp IR peaks ~2220 cm⁻¹ in nitrile-containing compounds () .

Research Implications

  • Drug Design : The benzodioxine-amido group in the target may offer metabolic stability advantages over halogenated analogs (e.g., BI71772’s 4-fluorophenyl) due to reduced susceptibility to oxidative degradation .
  • Solubility : Compared to pyrimidoquinazoline (Compound 12, MW 318), the target’s higher molecular weight (~408) and polar substituents may balance lipophilicity and aqueous solubility .

Further studies should prioritize in vitro assays (e.g., kinase profiling) and ADMET evaluations to validate these hypotheses.

Biological Activity

The compound 6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

This compound belongs to a class of bicyclic heteroaryl compounds and is characterized by the presence of multiple functional groups that may influence its biological activity. The molecular formula is C19H18N2O4S, with a molecular weight of approximately 370.42 g/mol.

Antioxidant Activity

Research has indicated that derivatives of 2,3-dihydro-1,4-benzodioxin exhibit significant antioxidant properties. For instance, compounds structurally related to 6-acetyl-2-(2,3-dihydro-1,4-benzodioxine) have been shown to inhibit lipid peroxidation effectively. A study demonstrated that certain derivatives were between 5 to over 45 times more effective than probucol in preventing copper-induced peroxidation in low-density lipoproteins (LDL) .

Antiproliferative Effects

The antiproliferative activity of the compound was evaluated against various cancer cell lines. In vitro studies revealed that certain derivatives exhibited notable cytotoxicity against breast and colon cancer cell lines. For example, related compounds demonstrated IC50 values in the micromolar range, indicating potential for further development as anticancer agents .

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

  • Calcium Channel Modulation : Some studies suggest that compounds with similar structures can act as calcium antagonists, which may contribute to their therapeutic effects .
  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in oxidative stress pathways or cell proliferation.

Case Studies

  • Study on Lipid Peroxidation : A series of benzodioxin derivatives were synthesized and tested for their ability to inhibit LDL oxidation. Compounds 25 and 36 from this series showed significant results in both in vitro and in vivo models .
    CompoundIC50 (μM)Comparison with Probucol
    Compound 250.545 times more effective
    Compound 360.8Comparable efficacy
  • Anticancer Activity Assessment : A recent evaluation highlighted the antiproliferative effects of fluorinated derivatives of similar structures on breast cancer cells, with the most active compound exhibiting an IC50 value of approximately 10 μM .

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